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molecular formula C11H12BrNO B3104611 1-(4-Bromo-3-methylbenzoyl)azetidine CAS No. 149105-18-0

1-(4-Bromo-3-methylbenzoyl)azetidine

Cat. No. B3104611
M. Wt: 254.12 g/mol
InChI Key: KBYKAKOYINOWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356893

Procedure details

From 4-bromo-3-methylbenzoic acid (400 mg), thionyl chloride (0.5 ml) and azetidine (1 g).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].S(Cl)(Cl)=O.[NH:16]1[CH2:19][CH2:18][CH2:17]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:16]2[CH2:19][CH2:18][CH2:17]2)=[O:8])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=O)N2CCC2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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